molecular formula C8H6FNO2S B599913 3-Fluoro-4-(methylsulfonyl)benzonitrile CAS No. 185946-05-8

3-Fluoro-4-(methylsulfonyl)benzonitrile

Cat. No. B599913
M. Wt: 199.199
InChI Key: SQGBJSGRIDYZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylsulfonyl)benzonitrile (3F4MSBN) is a compound belonging to the class of nitriles. It is a colorless, water-soluble liquid with a low boiling point and a strong smell. It is widely used in organic chemistry for the synthesis of various compounds, as well as in the pharmaceutical industry for the synthesis of drugs.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : It's used in the practical synthesis of compounds like 4‐Fluoro‐2‐(methylthio)benzylamine, which is important for developing pharmaceuticals (Perlow et al., 2007).

  • Development of Antagonists for Androgen Receptors : This compound plays a role in synthesizing androgen receptor antagonists like MDV3100, which are significant in cancer treatment (Li Zhi-yu, 2012).

  • Anticonvulsant Applications : 3-Fluoro-4-(methylsulfonyl)benzonitrile is used in synthesizing novel carbon-14 anticonvulsant drugs (Saemian et al., 2006).

  • Radiolabeling in Neuroimaging : It's instrumental in the development of neuroimaging agents, like in the study of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile (Garg et al., 2007).

  • Fuel Cell Technology : In fuel cell technology, it's used in synthesizing partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers (Sankir et al., 2007).

  • In Vitro and In Vivo Biodistribution Studies : It's used for in vitro and in vivo biodistribution studies in positron emission tomography (Siméon et al., 2007).

  • Synthesis of Metabotropic Glutamate Receptor PET Tracer : This compound is essential for the synthesis of metabotropic glutamate receptor PET tracers (Lim et al., 2014).

properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBJSGRIDYZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672896
Record name 3-Fluoro-4-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonyl)benzonitrile

CAS RN

185946-05-8
Record name 3-Fluoro-4-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.